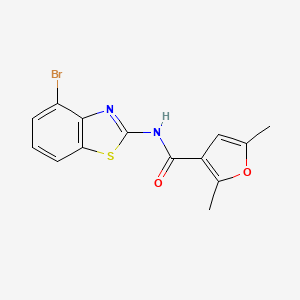

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

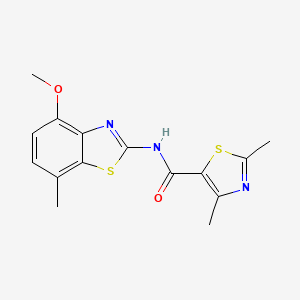

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide, also known as bromo-DBF, is a small molecule inhibitor of the enzyme caspase-3. It has been studied extensively in the context of its potential use in cancer therapy and research. Caspase-3 is an essential protease involved in apoptosis, or programmed cell death, and is a key target for cancer therapies. Bromo-DBF has been shown to be a potent inhibitor of caspase-3, making it an attractive option for cancer research.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis of 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones has been explored as potential antibacterial agents . Researchers synthesized these compounds using precursor substrates such as substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one. The structures were confirmed through IR, 1H NMR, mass spectrometry, and elemental analysis. Notably, these compounds demonstrated profound antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Antitumor Properties

Quinazoline derivatives, including those containing the quinazoline-4(3H)-one ring system, have shown promise as antitumor agents. These compounds exhibit pharmacodynamic versatility and have been investigated for their potential in inhibiting tyrosine kinase receptors (TKR). Overexpression of TKRs occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives, such as trimetrexate (TMQ) and piritrexim (PTX), act as potent lipophilic DHFR inhibitors, making them relevant in cancer therapy .

Sedative and Analgesic Effects

The quinazoline scaffold has been associated with sedative and analgesic properties. Researchers have explored derivatives with potential activity in pain management and relaxation .

Antidiabetic Potential

Certain quinazoline derivatives have demonstrated antidiabetic effects. Their mechanisms of action may involve modulation of glucose metabolism or insulin sensitivity .

Anti-inflammatory Activity

The quinazoline nucleus contributes to anti-inflammatory properties. Researchers have investigated derivatives for their ability to mitigate inflammation, potentially through interactions with specific cellular pathways .

Antifungal Applications

Although less explored, quinazoline derivatives have also been investigated for antifungal activity. Their potential in combating fungal infections warrants further study .

Eigenschaften

IUPAC Name |

N-(4-bromo-1,3-benzothiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O2S/c1-7-6-9(8(2)19-7)13(18)17-14-16-12-10(15)4-3-5-11(12)20-14/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFDCYYUVTYVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromobenzo[d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)

![N-{5-[4-(ethanesulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}cyclopropanecarboxamide](/img/structure/B6577887.png)

![2-{[5-(4-bromophenyl)-1-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B6577892.png)

![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-1-methyl-1H-imidazole](/img/structure/B6577895.png)

![N-(butan-2-yl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide](/img/structure/B6577896.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577918.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6577944.png)